molecular formula C11H12N2 B8655011 1-methyl-5-(p-tolyl)-1H-imidazole CAS No. 61278-67-9

1-methyl-5-(p-tolyl)-1H-imidazole

Katalognummer: B8655011
CAS-Nummer: 61278-67-9
Molekulargewicht: 172.23 g/mol
InChI-Schlüssel: FFWKSLHIMJJANE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-5-(p-tolyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the 1-position and a 4-methylphenyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(p-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-methyl-5-(p-tolyl)-1H-imidazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: The compound is used in the production of materials with specific properties, such as conductive polymers and catalysts.

Wirkmechanismus

The mechanism of action of 1-methyl-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-1H-imidazole: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.

    5-Phenyl-1H-imidazole: Similar structure but without the methyl group at the 1-position.

    1-Methyl-5-(4-chlorophenyl)-1H-imidazole: Substituted with a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

1-methyl-5-(p-tolyl)-1H-imidazole is unique due to the presence of both the methyl group at the 1-position and the 4-methylphenyl group at the 5-position. This specific substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

61278-67-9

Molekularformel

C11H12N2

Molekulargewicht

172.23 g/mol

IUPAC-Name

1-methyl-5-(4-methylphenyl)imidazole

InChI

InChI=1S/C11H12N2/c1-9-3-5-10(6-4-9)11-7-12-8-13(11)2/h3-8H,1-2H3

InChI-Schlüssel

FFWKSLHIMJJANE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CN=CN2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.